![molecular formula C22H12Cl2O6 B14426399 1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester CAS No. 82684-68-2](/img/structure/B14426399.png)
1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester is a chemical compound with the molecular formula C22H12Cl2O6 It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with 4-(chlorocarbonyl)phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester typically involves the esterification of terephthalic acid with 4-(chlorocarbonyl)phenol. This reaction can be carried out using various catalysts and under different conditions. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid groups, followed by reaction with 4-(chlorocarbonyl)phenol in the presence of a base like pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and 4-(chlorocarbonyl)phenol.
Polymerization: This compound can be used as a monomer in the synthesis of polyesters and polyamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine to facilitate the reaction.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Polymerization: Catalysts such as titanium tetrachloride (TiCl4) or antimony trioxide (Sb2O3) can be used to initiate the polymerization process.
Major Products
Substitution Reactions: Products include various esters, amides, and thioesters.
Hydrolysis: The major products are terephthalic acid and 4-(chlorocarbonyl)phenol.
Polymerization: The resulting polymers can have applications in the production of high-performance materials.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, which are important materials in the production of fibers, films, and engineering plastics.
Materials Science: The compound can be used to create advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biological Research: It may be used in the development of drug delivery systems and biomedical devices due to its ability to form biocompatible polymers.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester primarily involves its reactivity as an ester and chlorocarbonyl compound. The ester groups can undergo hydrolysis or transesterification reactions, while the chlorocarbonyl groups can participate in nucleophilic substitution reactions. These reactions enable the compound to form various derivatives and polymers with specific properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzenedicarboxylic acid, bis(trimethylsilyl) ester
- 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester
- 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester
Uniqueness
1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester is unique due to the presence of chlorocarbonyl groups, which provide additional reactivity compared to other esters. This allows for the synthesis of a wider range of derivatives and polymers with tailored properties. Additionally, the compound’s ability to undergo polymerization reactions makes it valuable in the production of high-performance materials .
Propiedades
Número CAS |
82684-68-2 |
|---|---|
Fórmula molecular |
C22H12Cl2O6 |
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
bis(4-carbonochloridoylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12Cl2O6/c23-19(25)13-5-9-17(10-6-13)29-21(27)15-1-2-16(4-3-15)22(28)30-18-11-7-14(8-12-18)20(24)26/h1-12H |
Clave InChI |
KRBOHJMLLYJDBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)Cl)C(=O)OC3=CC=C(C=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


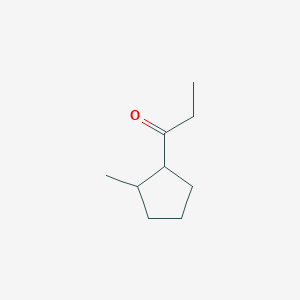
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)

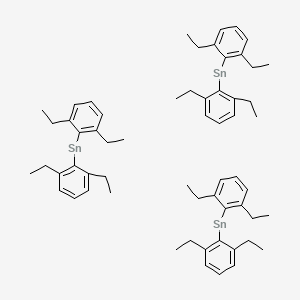
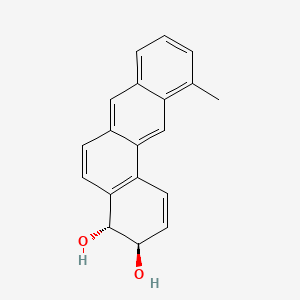

![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
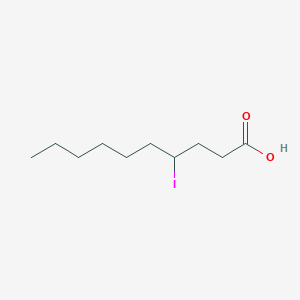
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
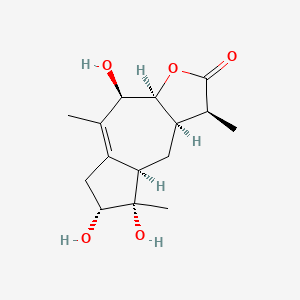


![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)
![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
